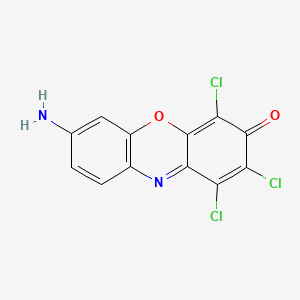

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one

Description

Properties

CAS No. |

6470-15-1 |

|---|---|

Molecular Formula |

C12H5Cl3N2O2 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

7-amino-1,2,4-trichlorophenoxazin-3-one |

InChI |

InChI=1S/C12H5Cl3N2O2/c13-7-8(14)11(18)9(15)12-10(7)17-5-2-1-4(16)3-6(5)19-12/h1-3H,16H2 |

InChI Key |

IIZIRIMTACCCTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one typically proceeds via the condensation of 2-aminonitrophenol derivatives with tetrahalogenated 1,4-benzoquinones in an ethanolic sodium acetate solution. This method is adapted from protocols used for halogenated nitrophenoxazinones and involves nucleophilic attack followed by ring closure to form the phenoxazinone core.

Detailed Synthetic Procedure

-

- 2-Amino-4-nitrophenol or similar isomers

- Tetrahalogenated 1,4-benzoquinones (specifically 1,2,4-trichloro derivatives)

-

- Solvent: Ethanol

- Base: Sodium acetate

- Temperature: Room temperature

- Time: Typically several hours to overnight

-

- Deprotonation of the aminonitrophenol to form a phenoxide ion.

- 1,4-Michael-type nucleophilic attack of the phenoxide on the tetrahalogenobenzoquinone.

- Formation of intermediate 2-phenoxy-3,5,6-trihalogenoquinones.

- Intramolecular ring closure to yield the nitro-substituted phenoxazinone.

- Subsequent reduction of the nitro group to the amino group to obtain 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one.

(Scheme 1 and Scheme 2 in the source illustrate these steps in detail.)

Yields and Challenges

The yields of halogenated nitrophenoxazinones vary significantly depending on the halogen substituent and position of the nitro group. For the 7-nitro position with chlorine substituents (precursor to the amino compound), yields can be as high as 90-95%. However, fluorinated derivatives tend to have lower yields due to side reactions forming insoluble byproducts such as triphenodioxazines.

| Compound | Nitro Group Position | Halogen (X) | Yield (%) |

|---|---|---|---|

| 5b | 7 | Cl | 90 |

| 5c | 7 | Br | 95 |

| 6b | 8 | Cl | 99 |

| 7b | 9 | Cl | 45 |

Note: The amino derivative is obtained by reduction of the nitro compound after synthesis.

Reduction of Nitro to Amino Group

The conversion from 7-nitro-1,2,4-trichloro-3H-phenoxazin-3-one to 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one is typically achieved through catalytic hydrogenation or chemical reduction methods (e.g., using tin(II) chloride or iron in acidic medium). This step is critical for obtaining the active amino-substituted phenoxazinone.

Research Findings and Analytical Data

Spectroscopic Characterization

- 13C NMR Spectroscopy: Characteristic carbon-fluorine coupling is observed in fluorinated analogs, aiding structural confirmation.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography: Reverse phase HPLC methods have been developed for analysis and purification, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Microbiological Evaluation

The 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one compound serves as a chromogenic substrate for nitroreductase enzymes expressed by various pathogenic bacteria. The reduction of the nitro precursor to the amino form results in a color change that is detectable and useful for bacterial identification.

| Bacterial Strain | Reduction of 7-Nitro Derivative | Visualization of Amino Product |

|---|---|---|

| Escherichia coli | + | Intense color formation |

| Salmonella typhimurium | + | Intense color formation |

| Bacillus subtilis | - | No color change |

“+” indicates positive reduction and color formation, “-” indicates no reaction.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | 2-Aminonitrophenol + tetrahalogenobenzoquinone, EtOH, NaOAc, RT | Forms nitro-substituted phenoxazinone |

| Isolation | Filtration and purification techniques | Yields vary with halogen and position |

| Reduction of Nitro to Amino | Catalytic hydrogenation or chemical reduction (SnCl2, Fe/HCl) | Converts nitro group to amino group |

| Purification | RP-HPLC with MeCN/water/phosphoric acid or formic acid | Ensures high purity and analytical grade |

Chemical Reactions Analysis

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the amino group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted phenoxazinone derivatives.

Scientific Research Applications

Anticancer Activity

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one is being studied for its potential as an anticancer agent. Research indicates that compounds within the phenoxazine family exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives such as Phx-3 have shown effectiveness in decreasing the intracellular pH of cancer cells, which may precede apoptotic events. This mechanism has been observed in studies involving gastric and colon cancer cell lines, demonstrating a decrease in pH levels that correlates with increased apoptosis rates .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial membranes, potentially inhibiting growth and proliferation. Studies have indicated that related phenoxazine derivatives possess broad-spectrum antibacterial activities, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .

Separation Techniques

In analytical chemistry, 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). The compound can be isolated using reverse-phase HPLC methods that utilize acetonitrile and water as mobile phases. This technique is crucial for determining the purity of the compound and identifying impurities in pharmaceutical formulations .

| Method | Description |

|---|---|

| HPLC | Utilizes reverse-phase columns for effective separation |

| Mobile Phase | Acetonitrile and water; formic acid for mass spectrometry |

| Application | Isolation of impurities and pharmacokinetic studies |

Potential Herbicide Use

Research suggests that 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one may have applications as a selective herbicide due to its structural properties that allow it to target specific plant metabolic pathways. This potential application could contribute to sustainable agricultural practices by offering a method to control unwanted vegetation without harming crops .

Case Studies and Research Findings

Several studies highlight the compound's versatility:

- Anticancer Studies : A study demonstrated that Phx-3 (a derivative) significantly reduced the pH of gastric cancer cell lines, suggesting a mechanism that could be leveraged for therapeutic purposes .

- Antimicrobial Efficacy : Research on related phenoxazine derivatives indicated their effectiveness against various bacterial strains, showcasing their potential as new antimicrobial agents .

- Analytical Method Development : The development of HPLC methods for analyzing this compound has facilitated its use in quality control within pharmaceutical settings .

Mechanism of Action

The mechanism of action of 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins or nucleic acids, altering their function and leading to various biological effects. For instance, its derivatives used as fluorescent probes can specifically bind to myelinated fibers, facilitating the diagnosis and treatment of myelin-related diseases .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one with structurally related compounds:

*Calculated molecular weight for 7-Acetamido derivative.

Key Observations:

Chlorine Substitution: The presence of three chlorine atoms in the target compound increases its molecular weight and lipophilicity (XLogP3 = 3.3) compared to non-chlorinated analogues like the acetoxy derivative (C₁₄H₉NO₄, MW 255.23) .

Amino vs. Acetamido Group: Acetylation of the amino group (to form 7-Acetamido-1,2,4-trichloro-3H-phenoxazin-3-one) reduces polarity, likely decreasing aqueous solubility .

Sulfur vs.

Ionic Derivatives: The ammonium salt of 7-hydroxy-phenoxazin-3-one (C₁₂H₁₀N₂O₃) exhibits ionic character, improving solubility but eliminating chlorine’s electron-withdrawing effects .

Biological Activity

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one (CAS No. 6470-15-1) is a synthetic compound belonging to the phenoxazine family, characterized by its unique trichlorinated structure. This compound has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Research has indicated that it may possess antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one is C₁₂H₅Cl₃N₂O₂. Its structure features a phenoxazine core with amino and trichloro substituents, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 303.53 g/mol |

| Melting Point | 203 °C |

| Solubility | Soluble in DMSO, ethanol |

| pKa | 6.5 |

Antimicrobial Activity

Studies have demonstrated that 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Pseudomonas aeruginosa, a pathogen commonly associated with cystic fibrosis.

Case Study: Antimicrobial Efficacy

A study compared the antimicrobial efficacy of this compound with other phenoxazine derivatives. The results indicated that 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one had a minimum inhibitory concentration (MIC) of 32 µg/mL against Pseudomonas aeruginosa, demonstrating its potential as a therapeutic agent in treating infections caused by this bacterium .

Anticancer Activity

In vitro studies have shown that 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The proposed mechanism of action for 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one involves its interaction with cellular targets that regulate apoptosis and cell cycle progression. It is believed to inhibit topoisomerases and disrupt DNA replication in cancer cells. Additionally, its reactive chlorine atoms may facilitate the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly against certain kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in tumor cells.

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Protein Kinase A | 65 |

| Cyclin-dependent Kinase 2 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.